5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione -

5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Catalog Number: EVT-3799129
CAS Number:
Molecular Formula: C18H15NO3S
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-{4-[(3-Methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione belongs to the thiazolidine-2,4-dione class of compounds, which are known for their diverse biological activities, particularly in the field of antidiabetic agents [, , , ]. While specific information about the compound is limited, its structural similarity to other researched thiazolidine-2,4-diones suggests potential applications in areas such as antidiabetic research and enzyme inhibition studies.

Synthesis Analysis

Although the specific synthesis method for this compound is not detailed in the provided papers, similar thiazolidine-2,4-dione derivatives are often synthesized using a multi-step approach [, , , ]. A possible synthetic route could involve:

Chemical Reactions Analysis

Based on the structure and the reactivity of similar compounds [], 5-{4-[(3-Methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione could potentially undergo reactions such as:

Mechanism of Action

For example, some thiazolidine-2,4-diones act as peroxisome proliferator-activated receptor gamma (PPARγ) agonists [, ], which play crucial roles in glucose and lipid metabolism. These compounds can improve insulin sensitivity and reduce blood glucose levels, making them relevant for type 2 diabetes treatment.

Additionally, certain thiazolidine-2,4-diones demonstrate α-amylase inhibitory activity [, ], potentially contributing to their antidiabetic effects by slowing down carbohydrate digestion and absorption.

Applications
  • Antidiabetic Agents: Many thiazolidine-2,4-diones show promising antidiabetic activity [, , , ], primarily through their ability to enhance insulin sensitivity and improve glucose uptake. This compound could potentially be investigated for similar properties.
  • Enzyme Inhibitors: Thiazolidine-2,4-dione derivatives have demonstrated inhibitory activity against enzymes like α-amylase [, ], which plays a significant role in carbohydrate digestion. This compound may warrant investigation for potential enzyme inhibitory activities.
  • Antimicrobial Activity: Some thiazolidine-2,4-diones exhibit antimicrobial properties []. This specific compound could be screened for potential antimicrobial applications.

(Z)-5-(4-((E)-3-(Phenyl)-3-oxoprop-1-enyl)benzylidene)-1,3-thiazolidine-2,4-dione

Compound Description: This compound features a thiazolidine-2,4-dione ring substituted at the 5-position with a benzylidene group. The benzylidene moiety is further substituted with an (E)-3-phenyl-3-oxoprop-1-enyl group at the para position. Research indicates this compound exhibits potent α-glucosidase inhibitory activity, marking it as a potential starting point for developing novel antidiabetic agents .

5-Benzylidene-3-(2-(2-methyl-1H-benzimidazol-1-yl)-2-oxoethyl)-1,3-thiazolidine-2,4-dione Derivatives

Compound Description: This group of compounds incorporates a 2-methyl-1H-benzimidazole moiety linked to the thiazolidine-2,4-dione core via a 2-oxoethyl spacer at the 3-position. These derivatives displayed varying degrees of antihyperglycemic activity in rats, with compounds possessing electron-donating groups on the benzylidene phenyl ring exhibiting superior efficacy. Notably, acetylated benzimidazole derivatives showed a particularly promising antidiabetic profile .

5-Benzylidene-[3-(diethylamino)methyl]thiazolidine-2,4-dione Derivatives

Compound Description: These compounds are characterized by a diethylaminomethyl group attached to the nitrogen atom of the thiazolidine-2,4-dione ring. The synthesis involves a Mannich reaction, introducing the diethylamino group. In vivo studies revealed that some derivatives, particularly those with specific substituents on the benzylidene moiety, significantly reduced blood glucose levels in diabetic rats, highlighting their potential as antidiabetic agents .

(5Z)-5-[3(4)-(1H-benzimidazol-2-ylmethoxy)benzylidene]-1,3-thiazolidine-2,4-diones

Compound Description: This series of compounds combines a thiazolidine-2,4-dione ring with a benzimidazole moiety linked through an oxymethylene bridge at the 3 or 4 position of the benzylidene group. These compounds demonstrated robust antihyperglycemic effects in both in vitro and in vivo models. Mechanistically, they appear to function by enhancing insulin sensitization, potentially through the activation of PPARγ and increased GLUT-4 expression .

(E)-5-benzylidene-3-((2-hydroxyethoxy)methyl)thiazolidine-2,4-dione Phosphoramidates

Compound Description: This series focuses on incorporating a phosphoramidate group into the thiazolidine-2,4-dione structure. A (2-hydroxyethoxy)methyl chain attached to the thiazolidine nitrogen serves as a linker for various substituted phosphoramidate moieties. These compounds exhibited moderate to good α-amylase inhibitory activity in vitro, with certain derivatives demonstrating potency comparable to the standard drug acarbose. Molecular docking studies provided insights into their binding interactions with the α-amylase enzyme .

5-Benzylidene-3-phenylrhodanine Derivatives

Compound Description: This series involves modifications to 5-benzylidene-3-phenylrhodanine, a compound closely related to the thiazolidine-2,4-dione structure. Research explored the chemoselective reactions of this compound with different diazo compounds, leading to various spirocyclopropane derivatives, C-methylated products, and 2-methylidene derivatives. These modifications impacted the reactivity and properties of the rhodanine scaffold .

(5Z)-5-[4-(3-Phenoxypropoxy)benzylidene]-1,3-thiazolidine-2,4-dione Derivatives

Compound Description: These compounds feature a thiazolidine-2,4-dione ring with a 4-(3-phenoxypropoxy)benzylidene substituent at the 5-position. The research aimed to develop partial and dual PPAR agonists with improved safety profiles compared to full agonists. These derivatives exhibited dual binding potential to both PPAR-α and PPAR-γ receptors in silico and in vitro. In vitro assays using 3T3L1 preadipocytes confirmed their PPAR-γ agonistic activity, suggesting potential as antidiabetic agents with potentially reduced side effects .

5-(4-substituted benzylidene)-3-[(anilino)methyl]-1,3-thiazolidene-2,4-diones

Compound Description: This group of compounds involves the introduction of an (anilino)methyl group at the 3-position of the thiazolidine-2,4-dione ring. The synthesis utilizes a multi-step approach, highlighting the versatility of thiazolidine-2,4-dione chemistry for incorporating various substituents .

5-(4-Chlorobenzylidene)-3-(4-methylbenzyl)thiazolidine-2,4-dione (LPSF/GQ-02)

Compound Description: LPSF/GQ-02 is a benzylidene thiazolidinedione derivative that has shown promise in preclinical studies for its antidiabetic, antidyslipidemic, and anti-atherosclerotic properties. It has also demonstrated potential in treating non-alcoholic fatty liver disease. Pharmacokinetic studies in rats have established a preliminary profile for this compound .

Properties

Product Name

5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

IUPAC Name

(5E)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C18H15NO3S/c1-12-3-2-4-14(9-12)11-22-15-7-5-13(6-8-15)10-16-17(20)19-18(21)23-16/h2-10H,11H2,1H3,(H,19,20,21)/b16-10+

InChI Key

HDZLFNGMWFQWEO-MHWRWJLKSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.